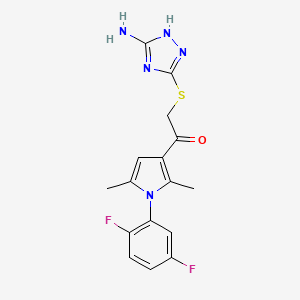
4,6-Difluoropyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Difluoropyridin-3-amine is a chemical compound with the molecular formula C5H4F2N2 . It is a derivative of pyridine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of this compound can be accomplished through several methods. A notable approach involves the use of 2,6-difluoro-3,5-dichloro-pyridine as a starting material, which is then subjected to parallel synthesis techniques to yield 4-amino-2,6-dialkylamino-pyridines. Another method involves the treatment of the commercially available 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with two fluorine atoms and one amine group attached to it . The molecular weight of this compound is 130.096 Da .Chemical Reactions Analysis
The chemical reactivity of this compound can be influenced by various factors. For instance, the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring can reduce its basicity and reactivity . Moreover, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap of this compound in the gas phase is found to be 6.0214 eV, indicating its stability .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its molecular structure. For instance, the presence of fluorine atoms in the compound can enhance its stability and chemical reactivity .Scientific Research Applications
Hyperbranched Polyimides
A study by Fang, Kita, and Okamoto (2000) focused on the synthesis of hyperbranched polyimides, utilizing a variety of monomers including 4,6-difluoropyridin-3-amine. These polymers, known for their gas separation applications, were formed through condensation polymerization, highlighting the chemical versatility of this compound (Fang, Kita, & Okamoto, 2000).
Redox-Activated Amines in Bond Formation
Ociepa, Turkowska, and Gryko (2018) explored the use of redox-activated primary amine derivatives, including this compound, in the formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds. This metal-free photoredox strategy signifies its importance in the synthesis of complex molecular scaffolds (Ociepa, Turkowska, & Gryko, 2018).
Synthesis of Polysubstituted Pyridazinones
Pattison et al. (2009) utilized this compound in the synthesis of polysubstituted pyridazinones, a process integral to drug discovery. The research demonstrates its application in sequential nucleophilic substitution reactions, underlining its role in medicinal chemistry (Pattison et al., 2009).
Optimization of Synthetic Technology
Sheng-song (2010) improved the synthetic technology of 3,5-dichloro-2,6-difluoropyridin-4-amine, using pentachloropyridine as a raw material. This advancement, involving anhydrous fluorination and ammoniation reactions, showcases the potential industrial applications of derivatives of this compound (Sheng-song, 2010).
Spin Crossover Complexes
Research by Boldog et al. (2009) involved the synthesis and characterization of polynuclear spin crossover complexes using this compound. Their work contributes to understanding magnetic behavior in such complexes, highlighting the compound's relevance in materials science (Boldog et al., 2009).
Mechanism of Action
While the exact mechanism of action of 4,6-Difluoropyridin-3-amine is not fully characterized, pyrimidines, which are structurally similar to pyridines, are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties .
Future Directions
The future directions for 4,6-Difluoropyridin-3-amine could involve its use in the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . Additionally, it could be used to create designer biochars to help solve environmental issues and supply a variety of plant-available nutrients for crop growth .
properties
IUPAC Name |
4,6-difluoropyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N2/c6-3-1-5(7)9-2-4(3)8/h1-2H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWWHMIMPCEHQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

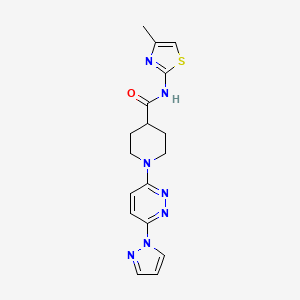


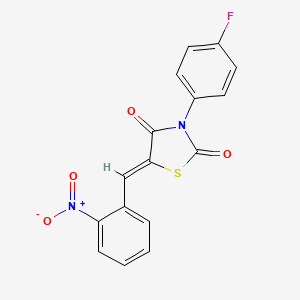
![Benzo[d]thiazol-2-ylmethyl 2-(4-chlorophenoxy)acetate](/img/structure/B2733400.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B2733401.png)
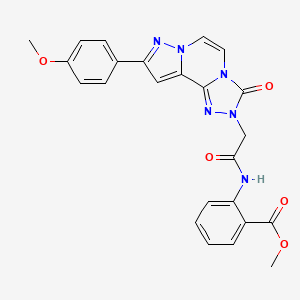
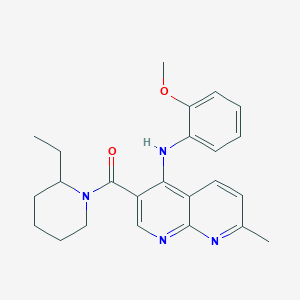
![1-(3,4-Difluorophenyl)-4-[4-(prop-2-yn-1-yl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2733405.png)
![2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2733406.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[4-(3-methyl-2-oxoimidazolidin-1-yl)piperidin-1-yl]acetamide](/img/structure/B2733407.png)

![4-[5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine](/img/structure/B2733413.png)
